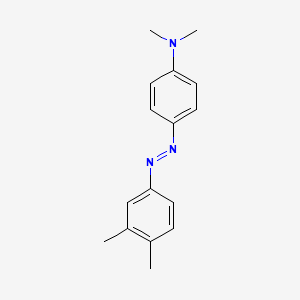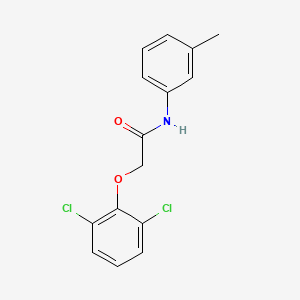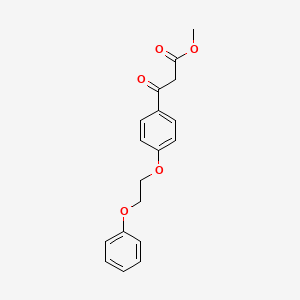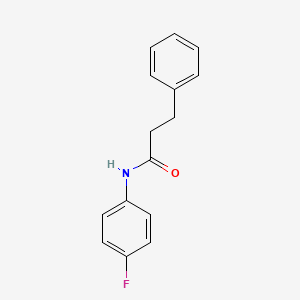
2-Benzoylcyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylciclododecan-1-ona es un compuesto orgánico con la fórmula molecular C19H28O2. Es un derivado de cetona, caracterizado por un grupo benzoilo unido a un anillo de ciclododecanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Benzoylciclododecan-1-ona típicamente involucra la acilación de Friedel-Crafts de ciclododecanona con cloruro de benzoilo en presencia de un catalizador de ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador. El esquema de reacción general es el siguiente:
Ciclododecanona+Cloruro de benzoiloAlCl3{_svg_1}2-Benzoylciclododecan-1-ona
Métodos de producción industrial
A escala industrial, la producción de 2-Benzoylciclododecan-1-ona se puede optimizar utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mejores rendimientos. También se puede explorar el uso de catalizadores y disolventes alternativos para mejorar la eficiencia y la sostenibilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Benzoylciclododecan-1-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El grupo benzoilo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución pueden requerir catalizadores o reactivos específicos dependiendo del producto deseado.
Principales productos formados
Oxidación: Ácido benzoilciclododecanoico.
Reducción: 2-Benzoylciclododecanol.
Sustitución: Diversos derivados benzoílicos sustituidos.
Aplicaciones Científicas De Investigación
2-Benzoylciclododecan-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Benzoylciclododecan-1-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo benzoilo puede participar en diversas interacciones de unión, mientras que el anillo de ciclododecanona proporciona estabilidad estructural. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ciclododecanona: El compuesto padre sin el grupo benzoilo.
Benzoilciclohexanona: Un compuesto similar con un anillo de ciclohexanona en lugar de un anillo de ciclododecanona.
Benzoilciclopentanona: Otro compuesto similar con un anillo de ciclopentanona.
Unicidad
2-Benzoylciclododecan-1-ona es único debido a su tamaño de anillo más grande, que puede influir en su reactividad química e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde los análogos de anillo más pequeños pueden no ser adecuados.
Propiedades
Número CAS |
17874-84-9 |
|---|---|
Fórmula molecular |
C19H26O2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-benzoylcyclododecan-1-one |
InChI |
InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |
Clave InChI |
KYKFKHJDOGHZIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


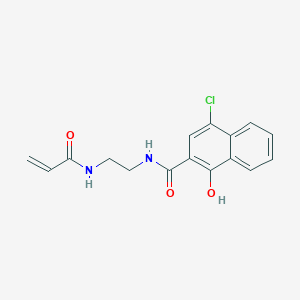
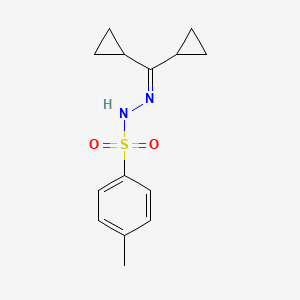


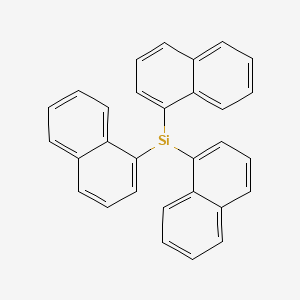

![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
